(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol: is a compound that belongs to the benzimidazole family. Benzimidazoles are bicyclic molecules composed of a benzene ring fused to an imidazole ring. This structure is isostructural with naturally occurring nucleotides, which allows benzimidazole derivatives to interact with biological systems effectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of o-phenylenediamine with cyclohexylacetaldehyde under acidic conditions to form the benzimidazole ring, followed by reduction to introduce the methanol group .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of benzimidazole-2-ylmethanol.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: Medicinal applications include the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors and in the production of polymers and dyes .
Mechanism of Action
The mechanism of action of (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering signal transduction pathways .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness: (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for developing new drugs and materials with specific desired properties .
Properties
IUPAC Name |
[1-(2-cyclohexylethyl)benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-12-16-17-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h4-5,8-9,13,19H,1-3,6-7,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNBWCVUVNPLKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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